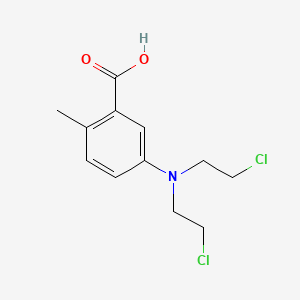

o-Toluic acid, 5-bis(2-chloroethyl)amino-

Description

BenchChem offers high-quality o-Toluic acid, 5-bis(2-chloroethyl)amino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about o-Toluic acid, 5-bis(2-chloroethyl)amino- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

5977-36-6 |

|---|---|

Molecular Formula |

C12H15Cl2NO2 |

Molecular Weight |

276.16 g/mol |

IUPAC Name |

5-[bis(2-chloroethyl)amino]-2-methylbenzoic acid |

InChI |

InChI=1S/C12H15Cl2NO2/c1-9-2-3-10(8-11(9)12(16)17)15(6-4-13)7-5-14/h2-3,8H,4-7H2,1H3,(H,16,17) |

InChI Key |

CGKKAGUCZCKFJI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N(CCCl)CCCl)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of O Toluic Acid, 5 Bis 2 Chloroethyl Amino

General Synthetic Routes and Strategies for Nitrogen Mustards

Nitrogen mustards are characterized by the N,N-bis(2-chloroethyl)amine functional group. nih.gov The reactivity of this group is modulated by the nature of the substituent attached to the nitrogen atom. biointerfaceresearch.com In aromatic nitrogen mustards, the electron-withdrawing nature of the aromatic ring decreases the nucleophilicity of the nitrogen atom, which in turn reduces the molecule's reactivity. uni-regensburg.de This deactivation is a key strategic consideration, allowing the compound to reach its biological target before undergoing hydrolysis or reacting with other nucleophiles. uni-regensburg.de

The general synthesis of the bis(2-chloroethyl)amino moiety typically involves a two-step process starting from an aromatic amine. The initial step is the N-alkylation with ethylene (B1197577) oxide to form a di-hydroxyethyl intermediate. Subsequent chlorination of the diol, commonly achieved using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), yields the final bis(2-chloroethyl)amino group. mdpi.comnih.gov

Specific Synthesis of o-Toluic Acid, 5-bis(2-chloroethyl)amino- and Related Toluic Acid Derivatives

The specific synthesis of o-Toluic acid, 5-bis(2-chloroethyl)amino- involves the incorporation of the nitrogen mustard group onto a 2-methylbenzoic acid (o-toluic acid) backbone.

Reactions for Bis(2-chloroethyl)amino Group Introduction

The introduction of the bis(2-chloroethyl)amino group onto the aromatic ring of a toluic acid derivative follows the general strategy for aromatic nitrogen mustards. The process typically begins with a precursor such as 5-amino-2-methylbenzoic acid.

N-Alkylation with Ethylene Oxide: The primary amine of the aminobenzoic acid is reacted with two equivalents of ethylene oxide. This reaction forms the intermediate 5-[bis(2-hydroxyethyl)amino]-2-methylbenzoic acid.

Chlorination: The resulting diol is then treated with a chlorinating agent. Thionyl chloride (SOCl₂) is a common reagent for this transformation, converting the hydroxyl groups into chlorides to yield the final nitrogen mustard. nih.gov

An alternative route involves the direct use of bis(2-chloroethyl)amine, which can be coupled with a suitable aromatic precursor, although this method is less common for this specific class of compounds. wikipedia.orgguidechem.com

Functionalization of the Toluic Acid Moiety

The toluic acid portion of the molecule, consisting of a carboxylic acid and a methyl group on a benzene (B151609) ring, offers several sites for functionalization. sinocurechem.comwikipedia.org

Carboxylic Acid Group: The carboxyl group is a versatile handle for chemical modification. It can undergo standard carboxylic acid reactions such as:

Esterification: Reaction with alcohols under acidic conditions or using coupling agents can produce a variety of esters. This is a common strategy for creating prodrugs or modifying the compound's solubility and pharmacokinetic properties. uni-regensburg.denih.gov

Amidation: The carboxyl group can be converted to an amide by reaction with amines, often facilitated by coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU). nih.goviomcworld.org This approach has been used to link nitrogen mustards to other molecules, such as amino acids or peptides, to create targeted agents. mdpi.com

Aromatic Ring: The benzene ring can be subjected to electrophilic aromatic substitution reactions. However, the existing substituents—the activating amino group and the weakly activating methyl group—direct incoming electrophiles to specific positions. The presence of the bulky bis(2-chloroethyl)amino group can also sterically hinder certain reactions.

Methyl Group: The methyl group is generally less reactive but can be oxidized under harsh conditions to a carboxylic acid, transforming the toluic acid derivative into a phthalic acid derivative.

Design and Synthesis of Analogues and Derivatives for Research

The design and synthesis of analogues of o-Toluic acid, 5-bis(2-chloroethyl)amino- are driven by the need to investigate structure-activity relationships (SAR) and to develop novel research tools and potential therapeutic agents. nih.govacs.org

Chemical Transformations and Reaction Mechanisms

The key chemical transformation underlying the function of nitrogen mustards is the intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. biointerfaceresearch.comuni-regensburg.de This electrophilic intermediate is the species that alkylates nucleophilic sites on biomolecules, most notably the N7 position of guanine (B1146940) in DNA. biointerfaceresearch.comnih.gov The rate of this activation is heavily influenced by the electronic properties of the aromatic substituent. researchgate.net

| Moiety | Reaction Type | Reagents | Product | Purpose |

|---|---|---|---|---|

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester | Modify solubility, Prodrug design |

| Carboxylic Acid | Amidation | Amine, Coupling Agent (e.g., DCC, TBTU) | Amide | Link to targeting moieties (peptides, etc.) |

| Amino Group | N-Alkylation | Ethylene Oxide | Di-hydroxyethyl derivative | Precursor to mustard group |

| Di-hydroxyethyl Group | Chlorination | Thionyl Chloride (SOCl₂) | bis(2-chloroethyl)amino group | Formation of the active mustard |

Prodrug Strategies in Chemical Biology Research

Prodrug strategies aim to create inactive precursors that are converted into the active cytotoxic agent under specific physiological conditions, for instance, within a tumor environment. mdpi.com This approach can enhance selectivity and reduce off-target toxicity.

Enzyme-Activated Prodrugs: The carboxylic acid group can be masked as an ester or amide that is susceptible to cleavage by specific enzymes overexpressed in target tissues, such as certain phospholipases or peptidases. biointerfaceresearch.comnih.gov For example, linking the nitrogen mustard to a peptide that is a substrate for a tumor-specific protease can lead to targeted release of the active drug.

Bioreductive Prodrugs: This strategy is particularly relevant for targeting hypoxic (low oxygen) tumor environments. nih.govacs.orgmanchester.ac.uk A common approach involves incorporating a nitroaromatic group into the molecule. Under hypoxic conditions, nitroreductase enzymes can reduce the nitro group to a more electron-donating amino or hydroxylamino group. This electronic switch increases the reactivity of the nitrogen mustard, leading to its activation specifically in the target hypoxic cells. biointerfaceresearch.com Another strategy involves the complexation of polyamine mustards with metals like copper(II); reduction of the metal center in a hypoxic environment can release the active, uncomplexed drug. nih.govacs.org

| Strategy | Activation Trigger | Chemical Modification | Mechanism |

|---|---|---|---|

| Enzyme-Activated | Specific enzymes (e.g., proteases, phospholipases) | Ester or amide linkage to a targeting moiety | Enzymatic cleavage releases the active drug. nih.gov |

| Bioreductive (Hypoxia) | Low oxygen levels and nitroreductase enzymes | Incorporation of a nitro group | Reduction of the nitro group increases the electron-donating character of the ring, activating the mustard. biointerfaceresearch.com |

| Bioreductive (Hypoxia) | Reductases in hypoxic environment | Complexation with a reducible metal ion (e.g., Cu(II)) | Reduction of the metal complex releases the more active, uncomplexed mustard ligand. nih.govacs.org |

Development of Hybrid Molecules and Conjugates

The strategic development of hybrid molecules and conjugates of o-Toluic acid, 5-bis(2-chloroethyl)amino- represents a significant advancement in medicinal chemistry. This approach aims to enhance the therapeutic index of the core molecule by improving its selectivity, modulating its bioavailability, and potentially overcoming mechanisms of drug resistance. By covalently linking the alkylating agent to other bioactive molecules or targeting moieties, researchers can create novel chemical entities with tailored pharmacological profiles.

The primary rationale behind creating these hybrid molecules is to exploit the synergistic effects of the combined entities or to achieve targeted delivery to specific cells or tissues. The carboxylic acid handle on the o-toluic acid backbone provides a convenient point for chemical modification, allowing for the attachment of various promoieties through stable or cleavable linkers.

Strategies for Hybrid Molecule and Conjugate Synthesis

The synthesis of hybrid molecules and conjugates involving o-Toluic acid, 5-bis(2-chloroethyl)amino- generally relies on well-established peptide coupling and esterification reactions. The carboxylic acid group of the parent molecule is typically activated to facilitate the formation of an amide or ester bond with a suitable functional group on the partner molecule.

Commonly employed synthetic strategies include:

Amide Bond Formation: The carboxyl group of o-Toluic acid, 5-bis(2-chloroethyl)amino- can be activated using standard coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), N,N'-diisopropylcarbodiimide (DIC), or newer reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). This activated intermediate is then reacted with a primary or secondary amine on the targeting moiety (e.g., an amino acid, peptide, or a linker attached to a larger biomolecule) to form a stable amide linkage.

Ester Bond Formation: Ester-based conjugates can be synthesized by reacting the carboxylic acid with an alcohol-containing molecule under acidic conditions (Fischer esterification) or by using coupling agents that promote esterification. Ester linkages are often designed to be cleavable by intracellular esterases, allowing for the release of the active drug within the target cell.

Prodrug Approaches: The development of prodrugs is a key strategy, where the nitrogen mustard is chemically modified to an inactive form that is later activated at the target site. This can be achieved by linking it to a promoiety that is cleaved by specific enzymes overexpressed in tumor tissues, such as certain peptidases or reductases.

Amino Acid and Peptide Conjugates

Conjugation of o-Toluic acid, 5-bis(2-chloroethyl)amino- with amino acids and peptides is a promising strategy to enhance its cellular uptake and target cancer cells. Many cancer cells overexpress specific amino acid transporters to meet their high metabolic demands. By attaching an amino acid or a peptide to the drug, it may be possible to hijack these transporters for selective delivery.

For instance, conjugation with L-phenylalanine has been explored for other nitrogen mustards like melphalan (B128), which is a phenylalanine derivative of nitrogen mustard. mdpi.com This approach is based on the premise that the resulting conjugate will be recognized and transported by the L-type amino acid transporter 1 (LAT1), which is often upregulated in cancer cells.

Table 1: Examples of Potential Amino Acid Conjugates of o-Toluic acid, 5-bis(2-chloroethyl)amino-

| Conjugated Amino Acid | Rationale for Conjugation | Potential Linkage Type |

| L-Phenylalanine | Targeting LAT1 transporters overexpressed in cancer cells. | Amide |

| L-Glutamic Acid | Targeting glutamate (B1630785) transporters. | Amide |

| L-Methionine | Exploiting the increased demand for methionine in cancer cells. nih.gov | Amide |

Targeted Molecular Conjugates

To further enhance specificity, o-Toluic acid, 5-bis(2-chloroethyl)amino- can be conjugated to ligands that bind to receptors that are overexpressed on the surface of cancer cells. This strategy aims to concentrate the cytotoxic agent at the tumor site, thereby reducing systemic toxicity.

One such approach involves the use of folic acid as a targeting moiety. The folate receptor is frequently overexpressed in various types of cancers, including ovarian and breast cancer. Conjugates of folic acid with cytotoxic drugs have been shown to be internalized by receptor-mediated endocytosis, leading to targeted cell killing. The synthesis of such a conjugate would involve linking the carboxylic acid of o-Toluic acid, 5-bis(2-chloroethyl)amino- to an amine group on a folic acid derivative, often through a spacer to ensure proper folding and receptor binding.

Table 2: Examples of Potential Targeted Molecular Conjugates

| Targeting Moiety | Target Receptor/Mechanism | Potential Linker Type |

| Folic Acid | Folate Receptor | Amide (via a spacer) |

| Biotin | Sodium-dependent multivitamin transporter | Amide (via a spacer) |

| Peptides (e.g., RGD) | Integrin receptors | Amide |

Self-Immolative Prodrugs

A more sophisticated approach involves the design of self-immolative prodrugs. In this strategy, the o-Toluic acid, 5-bis(2-chloroethyl)amino- is linked to a promoiety through a self-immolative linker. nih.govacs.org The promoiety is designed to be cleaved by a specific enzyme present in the tumor microenvironment. Once the promoiety is cleaved, the linker undergoes a spontaneous electronic cascade, leading to the release of the active nitrogen mustard drug. nih.govacs.org This approach offers a high degree of control over drug activation and can significantly reduce off-target toxicity.

The design of these conjugates requires careful consideration of the linker chemistry to ensure stability in circulation and efficient cleavage and release at the target site.

Table 3: Components of a Potential Self-Immolative Prodrug System

| Component | Function | Example |

| Trigger | Moiety cleaved by a tumor-specific enzyme. | Glutamic acid derivative for carboxypeptidase G2. nih.govacs.org |

| Self-Immolative Linker | Undergoes spontaneous cleavage after trigger activation. | p-aminobenzyl alcohol-based linkers. |

| Effector | The active cytotoxic agent. | o-Toluic acid, 5-bis(2-chloroethyl)amino- |

The development of hybrid molecules and conjugates of o-Toluic acid, 5-bis(2-chloroethyl)amino- holds considerable promise for improving its therapeutic potential. These strategies, by enhancing tumor targeting and enabling controlled drug release, pave the way for more effective and less toxic cancer chemotherapies.

Molecular and Cellular Mechanisms of Action in Preclinical Models

Alkylation Chemistry and Reactivity

The core of the molecule's mechanism lies in its function as a bifunctional alkylating agent. The two chloroethyl side chains are capable of forming covalent bonds with nucleophilic centers in biological molecules, a process that is initiated by a specific chemical transformation.

The bis(2-chloroethyl)amino group of the compound is responsible for its ability to form stable covalent bonds with various biological macromolecules. While it can react with proteins and other molecules, its most significant interactions are with nucleic acids, particularly DNA. The primary targets for alkylation on DNA are the nucleophilic centers within the purine (B94841) and pyrimidine (B1678525) bases. The N7 position of guanine (B1146940) is the most frequent site of alkylation by nitrogen mustards. nih.govresearchgate.net Other sites, such as the N1 and N3 positions of adenine (B156593) and the N3 position of cytosine, are also susceptible to covalent modification. researchgate.net This covalent binding alters the chemical structure of the DNA bases, forming what are known as DNA adducts.

The alkylation reaction is not a direct displacement of the chloride by a nucleophile. Instead, it proceeds through the formation of a highly reactive intermediate. The process begins with an intramolecular cyclization, where the nitrogen atom attacks the carbon atom bearing the chlorine, displacing the chloride ion. This results in the formation of a strained, three-membered ring called an aziridinium (B1262131) ion. nih.gov This cyclic cation is a potent electrophile, making it highly susceptible to attack by nucleophiles. Biological nucleophiles, such as the N7 atom of a guanine residue in DNA, readily react with the aziridinium ion, opening the ring and forming a stable covalent bond. nih.gov This initial reaction forms a mono-adduct, leaving the second chloroethyl arm available to undergo the same process, which is key to its cross-linking ability. nih.gov

DNA Interaction and Damage Induction

The interaction of o-Toluic acid, 5-bis(2-chloroethyl)amino- with DNA is the critical event leading to its biological effects. The formation of adducts and cross-links disrupts the normal structure and function of DNA.

Following the formation of a monoadduct where one chloroethyl arm has covalently bonded to a DNA base, the second chloroethyl arm can undergo a similar cyclization to form another aziridinium intermediate. nih.gov This second reactive intermediate can then alkylate another nucleophilic site. If this second reaction occurs with a base on the opposite strand of the DNA double helix, it results in an interstrand cross-link (ICL). nih.gov These ICLs are particularly cytotoxic lesions as they physically prevent the two strands of DNA from separating. Interstrand cross-links from nitrogen mustards most commonly form between two guanine residues in a 5'-GNC-3' sequence. nih.gov Alternatively, the second alkylation can occur on the same DNA strand, forming an intrastrand cross-link, or with another molecule entirely. The formation of these various adducts and cross-links introduces significant distortions to the DNA helix. nih.gov

Table 1: Reactivity of DNA Nucleophilic Sites with Nitrogen Mustards

| Macromolecule | Nucleophilic Site | Type of Adduct Formed | Significance |

|---|---|---|---|

| DNA (Single-stranded) | Adenine-N1 | Monoadduct | High reactivity. researchgate.net |

| DNA (Single- / Double-stranded) | Guanine-N7 | Monoadduct, Interstrand Cross-link | Most frequent site of alkylation; precursor to cross-links. nih.govresearchgate.net |

| DNA (Double-stranded) | Adenine-N3 | Monoadduct | Most reactive site in double-stranded DNA. researchgate.net |

| DNA (Single-stranded) | Cytosine-N3 | Monoadduct | Moderate reactivity. researchgate.net |

The structural integrity of the DNA template is essential for the processes of DNA replication and transcription. The bulky monoadducts and, more critically, the covalent interstrand cross-links induced by o-Toluic acid, 5-bis(2-chloroethyl)amino- present significant physical barriers to the enzymatic machinery responsible for these processes. nih.gov DNA polymerases are unable to proceed past an interstrand cross-link, leading to a stall in the replication fork and the cessation of DNA synthesis. Similarly, RNA polymerases are blocked during transcription, preventing the synthesis of messenger RNA and ultimately halting protein production. nih.govresearchgate.net This inhibition of fundamental cellular processes is a direct consequence of the induced DNA damage.

Cellular Responses to DNA Damage in in vitro Systems

In in vitro models, cells subjected to DNA damage by agents like o-Toluic acid, 5-bis(2-chloroethyl)amino- activate a complex network of signaling pathways known as the DNA Damage Response (DDR). This response aims to either repair the damage or, if the damage is irreparable, trigger programmed cell death (apoptosis) to eliminate the compromised cell. The detection of DNA adducts and cross-links leads to the activation of sensor proteins, which in turn initiate signaling cascades that result in cell cycle arrest. This provides the cell with time to attempt repairs. The repair of interstrand cross-links is a complex process involving multiple pathways, including nucleotide excision repair and homologous recombination. If these repair mechanisms fail or the extent of the damage is too great, the cell is directed towards apoptosis. nih.gov Studies on similar DNA damaging agents have shown an increase in markers of apoptosis, confirming that extensive DNA damage leads to programmed cell death. nih.govplos.org

Table 2: Summary of Cellular Responses to DNA Damage in in vitro Systems

| Cellular Process | Description | Key Outcomes |

|---|---|---|

| Cell Cycle Arrest | Activation of checkpoint pathways (e.g., involving ATM/ATR kinases) to halt cell cycle progression. | Provides time for DNA repair; prevents replication of damaged DNA. |

| DNA Repair | Recruitment of specific repair pathways to excise and repair damaged DNA segments. Interstrand cross-links require a combination of pathways. | Restoration of DNA integrity and cell survival. |

| Apoptosis (Programmed Cell Death) | Initiation of a genetically controlled cell death program when DNA damage is too severe to be repaired. nih.gov | Elimination of genetically unstable cells to prevent propagation of mutations. plos.org |

Induction of Apoptotic Pathways in Preclinical Cell Lines

In vitro studies have consistently demonstrated that bendamustine (B91647) induces apoptosis across a variety of cancer cell lines, including multiple myeloma (MM), breast cancer, and various lymphomas. nih.govnih.govresearchgate.net In MM cell lines (NCI-H929, OPM-2, RPMI-8226, and U266), apoptosis is observed with an IC50 of 35–65 μg/ml and involves the cleavage of caspase 3. nih.govnih.gov The apoptotic process in these cells is mediated by p53. nih.govmedscape.com

Further research has elucidated several pathways through which apoptosis is triggered. One key mechanism is the activation of the intrinsic apoptotic pathway, characterized by the upregulation of pro-apoptotic proteins PUMA and NOXA, the conformational activation of BAX and BAK, and the subsequent release of mitochondrial apoptogenic proteins. aacrjournals.org Bendamustine's cytotoxicity has been shown to be effective irrespective of the p53 mutational status in chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) cells. aacrjournals.org

Another significant mechanism is the induction of endoplasmic reticulum (ER) stress. bioengineer.org Studies in breast cancer cell lines, such as MDA-MB-231, show that bendamustine treatment leads to a dose-dependent increase in reactive oxygen species (ROS) and the upregulation of ER stress-related pro-apoptotic genes, including CHOP. nih.govresearchgate.net This sustained ER stress overwhelms the cell's adaptive capacity, ultimately leading to programmed cell death. bioengineer.org The combination of bendamustine with fludarabine (B1672870) has been shown to have a synergistic effect in inducing apoptosis in B-CLL cells. nih.gov

| Cell Line Type | Key Apoptotic Findings | IC50 / Effective Concentration |

| Multiple Myeloma | p53-mediated apoptosis; Caspase 3 cleavage. nih.govmedscape.com | 35–65 μg/ml. nih.gov |

| Breast Cancer | ER stress-mediated apoptosis; Upregulation of CHOP; Increased ROS. nih.govbioengineer.org | IC50 of 16.98 μM at 24h (MDA-MB-231). nih.gov |

| Lymphoma (NKTCL) | Mitochondria-mediated apoptosis; Cleavage of caspases 3, 7, 9, and PARP. researchgate.net | Not specified. |

| CLL / MCL | Intrinsic pathway activation (PUMA, NOXA, BAX, BAK); p53-independent. aacrjournals.org | Not specified. |

Cell Cycle Arrest Mechanisms

Bendamustine disrupts the normal progression of the cell cycle, a crucial mechanism for preventing the proliferation of malignant cells. nih.gov The primary effect observed in numerous preclinical models is an arrest at the G2/M phase of the cell cycle. nih.govresearchgate.netnih.gov In multiple myeloma cell lines, this G2 arrest is mediated through the activation of the ATM-Chk2-Cdc25A and ATM-p53-p21 signaling pathways. nih.govnih.govmedscape.com DNA damage triggers the activation of the primary signaling kinases ATM and Chk2, which leads to the degradation of the Cdc25A phosphatase and inhibitory phosphorylation of Cdc2, thereby halting the cell's progression into mitosis. nih.gov

The effect of bendamustine on the cell cycle can be dose-dependent. plos.orgnih.gov In HeLa cells, for instance, low concentrations of the compound cause a transient arrest in the G2 phase, whereas a four-fold higher concentration leads to arrest in the S phase. plos.orgnih.gov This suggests that bendamustine may affect different biological processes depending on the drug concentration. plos.org Abrogating the G2 arrest with a Chk1 inhibitor allowed cells to enter mitosis but with delayed anaphase, while abrogating the S-phase arrest resulted in highly aberrant mitosis and cell death. aacrjournals.org

| Cell Line | Bendamustine Concentration | Observed Effect | Mediating Pathway |

| Multiple Myeloma | 10–30 μg/ml | G2/M arrest. nih.govnih.gov | ATM-Chk2-Cdc25A, ATM-p53-p21. nih.govnih.gov |

| HeLa Cells | Low Dose | G2 arrest. plos.orgnih.gov | Not specified. |

| HeLa Cells | High Dose | S phase arrest. plos.orgnih.gov | Not specified. |

| B cell Lymphoma (U2932) | 10 µM | G2 arrest. plos.org | Not specified. |

| B cell Lymphoma (U2932) | 50 µM | S phase arrest. plos.org | Not specified. |

Interaction with Other Biological Targets and Pathways

Protein Interactions and Enzyme Inhibition (e.g., Histone Deacetylase, PARP)

Preclinical studies have explored the synergistic effects of bendamustine with inhibitors of key cellular enzymes, highlighting important pathway interactions. Poly (ADP-ribose) polymerase (PARP) is a critical enzyme in DNA damage recognition and repair. nih.gov Inhibiting PARP with agents like veliparib (B1684213) has been shown to sensitize tumor cells and enhance the cytotoxicity of bendamustine in B-cell lymphoma models. nih.govnih.gov

Similarly, combinations with histone deacetylase (HDAC) inhibitors have shown promise. nih.gov HDACs play a role in regulating gene transcription, and their inhibition can induce cell cycle arrest and apoptosis. medscape.com The selective HDAC6 inhibitor ricolinostat, for example, demonstrates anti-lymphoma activity both alone and in combination with bendamustine. nih.gov

Modulation of Gene Expression and Cellular Signaling in Research Models

Bendamustine treatment triggers significant changes in gene expression and activates key signaling pathways involved in the DNA damage response. As previously noted, it activates the ATM-Chk2 kinase cascade, leading to the phosphorylation of p53 and subsequent upregulation of its transcriptional target, p21. nih.govoncotarget.com The combination of idelalisib (B1684644) and bendamustine was found to enhance the DNA damage response, as indicated by increased phosphorylation of ATM, Chk2, and p53 in CLL cells. oncotarget.com

More recently, bendamustine, particularly in combination with rituximab, has been shown to activate the cGAS-STING signaling pathway in diffuse large B-cell lymphoma (DLBCL) cells. nih.gov The generation of abnormal DNA fragments in the cytosol is detected by the intracellular DNA receptor cGAS, which initiates downstream signaling through STING. This leads to the upregulation of genes associated with the type I interferon response, contributing to the compound's therapeutic effect. nih.gov Additionally, bendamustine has been found to inhibit STAT3 signaling, a pathway involved in cell proliferation and survival. mdpi.com

Metabolic Pathways and Biotransformation Studies (in vitro)

In vitro and preclinical pharmacokinetic studies have characterized the metabolic fate of bendamustine. The compound is extensively bound to plasma proteins (approximately 95%), primarily albumin. nih.govwikipedia.org Its biotransformation occurs mainly through non-enzymatic hydrolysis to form two primary, but significantly less active, metabolites: monohydroxy-bendamustine (HP1) and dihydroxy-bendamustine (HP2). nih.gov

Cellular Resistance Mechanisms in Preclinical Research

Despite its efficacy, resistance to bendamustine can occur. Preclinical research has begun to explore the underlying mechanisms. Studies using a panel of DLBCL and MM cell lines have shown varying degrees of intrinsic resistance to the compound. nih.gov In these models, resistance to bendamustine was significantly correlated with resistance to other conventional alkylating agents, such as cyclophosphamide (B585) in DLBCL and melphalan (B128) in MM cell lines. nih.gov

However, bendamustine also exhibits incomplete or partial cross-resistance with other alkylators in some contexts, suggesting its unique chemical structure confers a distinct mechanism of action that can overcome some forms of resistance. medpath.commedscape.comnih.gov For instance, it has shown activity in cell lines and patient samples that are resistant to other alkylating agents. medpath.comnih.gov One important finding is that bendamustine's efficacy appears to be independent of p53 status in certain B-cell neoplasms, allowing it to be effective in tumors with p53 mutations that are often resistant to standard chemotherapy. aacrjournals.org The development of a resistance gene signature (REGS) from cell line studies may help predict patient response and stratify those who might be resistant to treatment. nih.gov

Structure Activity Relationship Sar Studies

Impact of the Bis(2-chloroethyl)amino Group on Reactivity and Biological Activity

The bis(2-chloroethyl)amino group is the quintessential pharmacophore of nitrogen mustards, responsible for their cytotoxic effects. wikipedia.org Its biological activity is predicated on its ability to undergo an intramolecular cyclization reaction under physiological conditions. The nitrogen atom, acting as a nucleophile, attacks one of the β-chloroethyl carbons, displacing a chloride ion to form a highly strained and electrophilic aziridinium (B1262131) (ethylenimmonium) ion. wikipedia.orgresearchgate.net This reactive intermediate is the ultimate alkylating species.

This aziridinium ion readily reacts with nucleophilic sites on biological macromolecules, most notably the N7 position of guanine (B1146940) bases in DNA. uantwerpen.be Following this initial alkylation, the second chloroethyl arm can undergo the same cyclization and alkylation process. If the second reaction occurs on a guanine in the opposing DNA strand, it results in a covalent interstrand cross-link. wikipedia.orgnih.gov This lesion is particularly cytotoxic as it physically prevents the separation of DNA strands, thereby inhibiting critical cellular processes like DNA replication and transcription, ultimately leading to apoptosis or cell death. researchgate.netoncohemakey.com

The reactivity of the bis(2-chloroethyl)amino group is profoundly influenced by the basicity of the nitrogen atom. uantwerpen.be When attached to an aromatic ring, as in the case of o-Toluic acid, 5-bis(2-chloroethyl)amino-, the lone pair of electrons on the nitrogen atom is delocalized into the benzene (B151609) ring's π-system. This delocalization reduces the nitrogen's nucleophilicity, which in turn decreases the rate of aziridinium ion formation. biointerfaceresearch.com Consequently, aromatic mustards are generally less reactive and less toxic than their aliphatic counterparts like mechlorethamine, allowing for greater stability and selective potential. uantwerpen.benih.gov The specific electronic properties of the substituents on the aromatic ring further modulate this reactivity.

Influence of Toluic Acid Moiety Modifications on Efficacy and Selectivity in Research Models

The toluic acid portion of the molecule serves as a "carrier" for the cytotoxic nitrogen mustard group. The design and modification of this carrier moiety are a cornerstone of efforts to improve the therapeutic index of alkylating agents by enhancing their selectivity for cancer cells over normal tissues. researchgate.netbiointerfaceresearch.com The carrier can influence the drug's pharmacokinetic properties, such as absorption, distribution, and cellular uptake. biointerfaceresearch.com

Over decades of research, numerous modifications have been made to the aromatic carriers of nitrogen mustards to increase target affinity and reduce systemic toxicity. nih.gov These strategies often involve linking the mustard pharmacophore to molecules with inherent biological targeting capabilities.

Examples of Carrier Modifications in Aromatic Mustards:

| Carrier Moiety Example | Rationale for Modification | Resulting Compound Example |

| Phenylalanine | To be transported into cells by amino acid transporters, which are often overexpressed in cancer cells. | Melphalan (B128) |

| Benzenebutanoic acid | To modify lipophilicity and pharmacokinetic profile. | Chlorambucil |

| Steroid nucleus | To target hormone-dependent cancers (e.g., prostate, breast) via steroid receptors. biointerfaceresearch.commdpi.com | Estramustine (B1671314) |

| Pyrimidine (B1678525) base | To be potentially recognized by cellular machinery involved in nucleotide metabolism. mdpi.com | Uramustine |

Applying these principles to the toluic acid moiety of o-Toluic acid, 5-bis(2-chloroethyl)amino-, modifications could theoretically be made to the methyl (-CH₃) or carboxylic acid (-COOH) groups. For instance, converting the carboxylic acid to an ester or amide could alter the compound's lipophilicity and ability to cross cell membranes. nih.gov Similarly, replacing the methyl group with other substituents could fine-tune the electronic properties of the ring, thereby modulating the reactivity of the mustard group. Studies on steroidal esters of similar phenylacetic and phenylbutyric acid mustards have shown that the carrier structure significantly influences antileukemic activity and toxicity. nih.gov

Positional Isomerism and its Effect on Biological Properties

The substituents influence the electron density of the aromatic ring and, crucially, the nucleophilicity of the mustard's nitrogen atom.

Carboxylic Acid (-COOH): An electron-withdrawing group that deactivates the ring and reduces the nitrogen's basicity.

Methyl (-CH₃): An electron-donating group that activates the ring and can increase the nitrogen's basicity.

Bis(2-chloroethyl)amino (-N(CH₂CH₂Cl)₂): An electron-donating group through resonance, but its reactivity is modulated by the other substituents.

In the specified compound, the carboxylic acid is ortho to the methyl group and meta to the nitrogen mustard. The methyl group is meta to the nitrogen mustard. This specific arrangement results in a unique electronic environment. Altering the positions of these groups would create isomers with different properties. For example, moving the carboxylic acid group to the para position relative to the methyl group (creating a p-toluic acid derivative) would change its electronic influence on the distal nitrogen mustard. Research on benzoic acid derivatives has confirmed that positional isomerism significantly affects biological activity, such as antibacterial efficacy. nih.gov Similarly, studies with steroidal alkylating agents have demonstrated that the steric arrangement (stereoisomerism) of the linkage between the carrier and the alkylating agent can dramatically impact toxicity and activity. nih.gov

Comparison of Select Positional Isomers:

| Compound Name | Relative Positions | Expected Impact on Mustard Reactivity |

| 5-[bis(2-chloroethyl)amino]-2-methylbenzoic acid (Subject Compound) | -COOH is ortho to -CH₃-COOH is meta to -N(R)₂ | The deactivating -COOH group has a moderate meta effect, while the activating -CH₃ group also has a meta effect on the nitrogen. |

| 2-[bis(2-chloroethyl)amino]-4-methylbenzoic acid | -COOH is para to -CH₃-COOH is ortho to -N(R)₂ | The strongly deactivating -COOH group is ortho to the nitrogen, likely causing a significant decrease in reactivity due to steric hindrance and electronic withdrawal. uni.lu |

| 2-[bis(2-chloroethyl)amino]benzoic acid | -COOH is ortho to -N(R)₂ | Similar to the isomer above, the proximate ortho -COOH group would sterically and electronically hinder the nitrogen, reducing reactivity. ncats.io |

| 4-[bis(2-chloroethyl)amino]benzeneacetic acid (Chlorambucil analogue) | -COOH group is separated from the ring by a methylene (B1212753) group. | The electronic-withdrawing effect of the carboxyl group on the nitrogen is insulated by the alkyl chain, leading to higher reactivity than isomers where -COOH is directly on the ring. cymitquimica.com |

Rational Design Principles for Novel Alkylating Agents

Modulation of Reactivity: The chemical reactivity of the nitrogen mustard can be precisely tuned. Attaching strong electron-withdrawing groups directly to the aromatic carrier, particularly in the ortho or para positions relative to the nitrogen, decreases the mustard's reactivity and systemic toxicity. biointerfaceresearch.com Conversely, introducing electron-donating groups or insulating spacers between the ring and an electron-withdrawing group can increase reactivity. This allows for the design of agents with a desired level of alkylating potency. uantwerpen.be

Targeted Delivery via Carrier Molecules: A highly effective strategy is to conjugate the nitrogen mustard pharmacophore to a "carrier" molecule that is preferentially taken up by or binds to cancer cells. biointerfaceresearch.com This "Trojan horse" approach concentrates the cytotoxic agent at the tumor site. Carriers can include amino acids, hormones (e.g., steroids), glucose analogues, or DNA-intercalating molecules designed to enhance DNA affinity. researchgate.netnih.gov

Improving Physicochemical Properties: The carrier moiety can be modified to optimize the agent's physicochemical properties, such as lipophilicity and water solubility. mdpi.com These properties are critical for determining the drug's absorption, distribution, metabolism, and excretion (ADME) profile, which directly impacts its bioavailability and efficacy.

Prodrug Strategies: Novel agents can be designed as inactive prodrugs that are converted to the active alkylating form only within the specific microenvironment of a tumor. manchester.ac.uk This can be exploited, for example, in hypoxic (low oxygen) regions common in solid tumors, where specific enzymes (reductases) can activate the prodrug, leading to highly selective cell killing.

By integrating these principles, researchers can move beyond the general cytotoxicity of early nitrogen mustards and develop next-generation alkylating agents with greater precision and a wider therapeutic window.

Preclinical Research Models and Methodologies

In Vitro Cellular Assays and Cell Line Studies

Laboratory-based studies using cancer cell lines are a primary method for characterizing the cytotoxic and mechanistic properties of nitrogen mustards. These assays provide a controlled environment to assess the direct effects of the compound on cancer cells.

The cytotoxic and antiproliferative effects of nitrogen mustards are typically evaluated against a panel of human cancer cell lines. Standard methodologies, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are employed to determine the concentration of the compound that inhibits cell growth by 50% (IC50). While specific IC50 values for o-Toluic acid, 5-bis(2-chloroethyl)amino- are not widely published, studies on analogous aromatic nitrogen mustards demonstrate potent activity. For instance, novel brefeldin A-nitrogen mustard conjugates have shown strong cytotoxic activities against various cell lines, with some compounds exhibiting IC50 values in the low micromolar and even nanomolar range against human leukemia (HL-60), prostate cancer (PC-3), and hepatocellular carcinoma (Bel-7402) cells. nih.gov Similarly, N-mustard–epipodophyllotoxin hybrids have demonstrated significant antiproliferative activity, with IC50 values as low as 0.27 μM against human leukemia K562 cells. nih.gov

These assays are crucial for initial screening and for understanding the spectrum of activity of a given compound. The choice of cell lines is critical and often includes representatives of different cancer types to assess selectivity.

Below is an interactive table showcasing representative cytotoxicity data for various nitrogen mustard derivatives, illustrating the range of potencies observed in this class of compounds.

| Compound Class | Cell Line | IC50 (µM) |

| Brefeldin A-Nitrogen Mustard Hybrid | HL-60 (Leukemia) | 4.48 |

| Brefeldin A-Nitrogen Mustard Hybrid | PC-3 (Prostate) | 9.37 |

| Brefeldin A-Nitrogen Mustard Hybrid | Bel-7402 (Liver) | 0.20 |

| N-mustard–epipodophyllotoxin Hybrid | K562 (Leukemia) | 0.27 |

| N-mustard–epipodophyllotoxin Hybrid | K/VP.5 (Resistant Leukemia) | 0.85 |

| Steroidal Lactam-POPAM Conjugate | MOLT-4 (Leukemia) | 90 |

| Steroidal Lactam-POPAM Conjugate | CCRF-CEM (Leukemia) | 65 |

The primary mechanism of action for nitrogen mustards involves the alkylation of DNA. wikipedia.orgmdpi.com These compounds form highly reactive aziridinium (B1262131) ions that covalently bind to nucleotide bases, particularly the N7 position of guanine (B1146940). wikipedia.orgresearchgate.net This can result in several types of DNA damage, including mono-adducts, intra-strand cross-links, and inter-strand cross-links (ICLs). wikipedia.orgnih.gov ICLs are particularly cytotoxic as they prevent the separation of DNA strands, thereby blocking replication and transcription. wikipedia.org

A variety of techniques are used to assess this DNA damage. For instance, studies on steroidal derivatives of p-bis(2-chloroethyl)aminophenylacetic acid have utilized the analysis of sister chromatid exchange (SCE) rates in cultured human lymphocytes to quantify cytogenetic damage. An increase in SCE rates is indicative of DNA damage and repair. Furthermore, techniques to measure the formation of specific DNA adducts and cross-links, such as HPLC combined with mass spectrometry, can provide detailed insights into the chemical modifications of DNA induced by these agents. researchgate.netnih.gov The repair of these DNA lesions is a critical factor in determining cellular sensitivity to nitrogen mustards. nih.gov

The efficiency with which a nitrogen mustard compound enters a cancer cell is a key determinant of its activity. Studies on related compounds like melphalan (B128) have shown that cellular uptake can be mediated by active transport systems, such as amino acid transporters. mdpi.com The lipophilicity of the molecule also plays a significant role; more lipophilic compounds can more readily diffuse across the cell membrane. mdpi.com

Strategies to enhance cellular uptake include conjugating the nitrogen mustard to molecules that are actively transported into cells, such as steroids or amino acids. mdpi.commdpi.com For example, steroid-coupled nitrogen mustards are designed to utilize steroid receptors to facilitate entry into target cells. mdpi.com Studies on nitrogen mustards have also investigated their impact on membrane transport systems, noting inhibition of potassium transport in Ehrlich ascites tumor cells. nih.gov While specific uptake studies on o-Toluic acid, 5-bis(2-chloroethyl)amino- are limited, these general principles of nitrogen mustard transport are expected to apply.

In Vivo Mechanistic Investigations in Non-Human Models (excluding efficacy/toxicity trials)

To understand the biological effects of a compound in a whole organism, in vivo studies in animal models are essential. These studies provide insights into the pharmacodynamics and target engagement of the drug that cannot be obtained from in vitro experiments.

Pharmacodynamic studies in animal models, such as mice or rats, are used to investigate how a drug affects the body. For nitrogen mustards, this often involves assessing the extent and duration of DNA damage in tumor and normal tissues. Animal models of cancer, including xenografts where human cancer cells are implanted into immunocompromised mice, are commonly used. researchgate.net

While specific in vivo mechanistic studies for o-Toluic acid, 5-bis(2-chloroethyl)amino- are not extensively documented in publicly available literature, research on the related compound p-Toluic acid has utilized humanized-liver mice to investigate its pharmacokinetic and hepatotoxicological potential using physiologically based pharmacokinetic (PBPK) models. nih.gov Such models can help predict the distribution and metabolic fate of a compound in a living system. Early studies on various nitrogen mustards in mice with transmitted leukemia helped to establish the in vivo anti-leukemic activity of this class of compounds. nih.gov

Target engagement studies aim to confirm that the drug is interacting with its intended molecular target, which for nitrogen mustards is DNA. This can be assessed in vivo by measuring the formation of DNA adducts in tumors and other tissues after administration of the compound.

Biomarkers are measurable indicators of a biological state or condition and can be used to monitor the effects of a drug. In the context of nitrogen mustard therapy, potential biomarkers could include the levels of DNA damage in circulating blood cells or changes in the expression of genes involved in DNA repair or apoptosis. nih.gov For example, studies on chemotherapy in breast cancer have assessed the modulation of molecular biomarkers such as CK19, Ki-67, and Myc in response to treatment. nih.gov Identifying such biomarkers can help in understanding the drug's mechanism of action and may have future applications in monitoring treatment response.

Spectroscopic and Analytical Techniques in the Research of o-Toluic acid, 5-bis(2-chloroethyl)amino-

The characterization and analysis of the nitrogen mustard derivative, o-Toluic acid, 5-bis(2-chloroethyl)amino-, relies on a suite of advanced spectroscopic and analytical methodologies. These techniques are crucial for confirming the molecular structure, assessing purity, and studying its interactions and metabolic fate in preclinical research. While specific experimental data for this exact molecule is not widely published, its spectroscopic and chromatographic behavior can be predicted based on the well-understood characteristics of its constituent functional groups: the o-toluic acid moiety and the bis(2-chloroethyl)amino group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of o-Toluic acid, 5-bis(2-chloroethyl)amino-. Both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl group, and the chloroethyl groups. The aromatic protons on the benzene (B151609) ring would appear as complex multiplets in the downfield region (typically δ 7.0-8.0 ppm). The methyl group attached to the ring would present as a singlet at approximately δ 2.5 ppm. The four methylene (B1212753) protons of the two chloroethyl groups would likely appear as a pair of triplets around δ 3.6-3.8 ppm, resulting from the coupling with each other.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. The carbonyl carbon of the carboxylic acid would be observed at the most downfield position, typically in the range of δ 165-175 ppm. The aromatic carbons would generate a series of signals between δ 120-150 ppm. The methyl carbon would appear at a more upfield position, around δ 20-25 ppm. The methylene carbons of the chloroethyl groups are expected to resonate at approximately δ 40-55 ppm.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and to confirm the connectivity of the different structural fragments of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for o-Toluic acid, 5-bis(2-chloroethyl)amino-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxyl H | 10-13 (broad s) | - |

| Carboxyl C | - | 165-175 |

| Aromatic CH | 7.0-8.0 (m) | 120-150 |

| Methyl H | ~2.5 (s) | - |

| Methyl C | - | 20-25 |

| Methylene H (-CH₂N) | ~3.7 (t) | - |

| Methylene C (-CH₂N) | - | ~53 |

| Methylene H (-CH₂Cl) | ~3.6 (t) | - |

| Methylene C (-CH₂Cl) | - | ~40 |

Note: These are predicted values based on analogous structures and may vary in experimental conditions.

Mass Spectrometry (MS) for Characterization and Metabolite Identification

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of o-Toluic acid, 5-bis(2-chloroethyl)amino-. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula.

The fragmentation pattern in the mass spectrum, typically obtained through techniques like electron ionization (EI) or electrospray ionization (ESI), would offer valuable structural information. Key fragmentation pathways for this molecule would likely involve the loss of one or both chloroethyl groups, as well as the cleavage of the carboxylic acid group. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with M, M+2, and M+4 peaks.

In metabolic studies, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. This technique allows for the separation of the parent compound from its metabolites in a biological matrix, followed by their identification based on their mass-to-charge ratio and fragmentation patterns. Common metabolic transformations for nitrogen mustards include hydrolysis of the chloroethyl groups and oxidation of the aromatic ring or methyl group.

Table 2: Predicted Key Mass Spectrometry Fragments for o-Toluic acid, 5-bis(2-chloroethyl)amino-

| Fragment | Description | Predicted m/z |

|---|---|---|

| [M]+ | Molecular Ion | 275/277/279 |

| [M - Cl]+ | Loss of a chlorine atom | 240/242 |

| [M - CH₂Cl]+ | Loss of a chloromethyl group | 226/228 |

| [M - COOH]+ | Loss of the carboxylic acid group | 230/232/234 |

Note: m/z values correspond to the most abundant isotopes. The presence of two chlorine atoms will produce a characteristic isotopic cluster.

Fourier-Transform Infrared Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in o-Toluic acid, 5-bis(2-chloroethyl)amino-. The IR spectrum would display characteristic absorption bands for the different vibrational modes of the molecule.

A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group. The C=O stretching of the carboxyl group would appear as a strong, sharp peak around 1700 cm⁻¹. The C-N stretching of the aromatic amine would be observed in the 1250-1350 cm⁻¹ region. The C-Cl stretching vibrations of the chloroethyl groups would give rise to absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H stretching would be seen just above 3000 cm⁻¹, and C=C stretching bands for the benzene ring would appear in the 1450-1600 cm⁻¹ range.

Table 3: Predicted FT-IR Absorption Bands for o-Toluic acid, 5-bis(2-chloroethyl)amino-

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | ~1700 (strong, sharp) |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Aromatic Amine | C-N Stretch | 1250-1350 |

| Alkyl Halide | C-Cl Stretch | 600-800 |

| Aromatic | C-H Stretch | >3000 |

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of o-Toluic acid, 5-bis(2-chloroethyl)amino- and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) is the most commonly used method for this purpose.

A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, would be developed to separate the target compound from any starting materials, intermediates, or byproducts. A UV detector would be suitable for detection, as the aromatic ring of the molecule would absorb UV light, typically in the range of 230-280 nm. The retention time of the compound under specific chromatographic conditions would be a key identifier, and the peak area would be proportional to its concentration, allowing for quantitative analysis of purity.

Thin-Layer Chromatography (TLC) would also be employed as a rapid and simple method for monitoring the progress of chemical reactions during the synthesis of the compound.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. nih.gov This method is crucial for understanding the interactions between a ligand, such as o-Toluic acid, 5-bis(2-chloroethyl)amino-, and its biological target. As a nitrogen mustard derivative, the primary biological target of this compound is deoxyribonucleic acid (DNA). pharmacologyeducation.org

The cytotoxic effects of nitrogen mustards arise from their ability to alkylate DNA, primarily at the N-7 position of guanine (B1146940) bases. pharmacologyeducation.org Molecular docking simulations would be employed to model the non-covalent interactions that position the compound within the minor groove of the DNA double helix, a prerequisite for the subsequent covalent bond formation. These studies can predict the binding affinity and specific orientation of the molecule, highlighting key interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions with the DNA backbone and base pairs.

Docking studies for similar benzoic acid mustard derivatives have been used to evaluate their DNA binding affinity and sequence selectivity. furman.edu For o-Toluic acid, 5-bis(2-chloroethyl)amino-, simulations would likely investigate how the methyl and carboxylic acid groups on the phenyl ring influence its positioning and binding energy within the DNA groove. The results of these simulations are typically reported as a docking score or binding energy, which quantifies the stability of the ligand-target complex.

Table 1: Illustrative Molecular Docking Results for o-Toluic acid, 5-bis(2-chloroethyl)amino- with a DNA Duplex This table presents hypothetical data for illustrative purposes. | Parameter | Value | Interacting DNA Residues | | :--- | :--- | :--- | | Binding Energy (kcal/mol) | -8.5 | DG12, DC11, DA10 | | Hydrogen Bonds | 2 | DG12 (N-7), DA10 (N-3) | | Electrostatic Interactions | Carboxyl group with DNA backbone phosphates | | Hydrophobic Interactions | Phenyl ring with deoxyribose sugars |

In Silico Prediction of Compound Properties Relevant to Research

In silico methods, including Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms, are essential for predicting the physicochemical and pharmacokinetic properties of a compound before its synthesis and experimental testing. nih.gov These predictions help to assess the "drug-likeness" of a molecule and identify potential liabilities early in the research process. For o-Toluic acid, 5-bis(2-chloroethyl)amino-, these tools can forecast its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. nih.gov

Key properties predicted include lipophilicity (logP), aqueous solubility (logS), molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors. These parameters are often evaluated against criteria such as Lipinski's Rule of Five to estimate oral bioavailability. Furthermore, computational models can predict potential toxicity, blood-brain barrier (BBB) permeability, and interaction with metabolic enzymes. nih.gov

Table 2: Predicted Physicochemical and ADMET Properties for o-Toluic acid, 5-bis(2-chloroethyl)amino- This table presents hypothetical data for illustrative purposes based on typical values for similar structures.

| Property | Predicted Value | Significance in Research |

|---|---|---|

| Molecular Weight | 276.15 g/mol | Adherence to drug-likeness rules |

| LogP (Octanol/Water) | 3.2 | Membrane permeability and solubility |

| Aqueous Solubility (LogS) | -3.5 | Formulation and bioavailability |

| Polar Surface Area (PSA) | 49.6 Ų | Cell permeability |

| Blood-Brain Barrier (BBB) Permeability | Low | Predicts CNS penetration |

| Human Intestinal Absorption | High | Potential for oral administration |

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules and elucidate reaction mechanisms. nih.govorgchemres.org For o-Toluic acid, 5-bis(2-chloroethyl)amino-, the most critical chemical reaction is the intramolecular cyclization of one of the 2-chloroethyl side chains to form a highly reactive aziridinium (B1262131) ion. This cation is the ultimate electrophile that alkylates DNA. pharmacologyeducation.org

DFT calculations can model this reaction pathway by determining the geometries and energies of the reactant, transition state, and the aziridinium ion intermediate. This allows for the calculation of the activation energy barrier for the reaction, providing insight into the compound's reactivity. Such studies on other nitrogen mustards have been used to compare their electronic properties and reactivity. nih.gov The calculations would also reveal how the electronic nature of the substituted benzoic acid ring influences the nucleophilicity of the nitrogen atom, which in turn affects the rate of aziridinium ion formation. Other calculated parameters, such as molecular electrostatic potential (MEP), HOMO-LUMO energy gap, and atomic charges, can further explain the molecule's reactivity and interaction potential. researchgate.net

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different three-dimensional arrangements of atoms that a molecule can adopt through rotation about single bonds. The biological activity of a molecule is often dependent on its ability to adopt a specific low-energy conformation that is complementary to its target's binding site.

For o-Toluic acid, 5-bis(2-chloroethyl)amino-, there is considerable conformational flexibility due to rotations around several single bonds: the bond connecting the nitrogen to the phenyl ring and the C-C and C-N bonds within the two chloroethyl side chains. Computational methods are used to perform a systematic search of the conformational space to identify stable, low-energy conformers. Energy minimization calculations are then applied to refine these structures and determine their relative stabilities. Conformational studies have been performed on other complex molecules containing the bis(2-chloroethyl)amino moiety to understand their structural equilibria. figshare.com Understanding the preferred conformations of o-Toluic acid, 5-bis(2-chloroethyl)amino- is crucial for interpreting its interaction with DNA, as the spatial arrangement of the two chloroethyl arms determines its ability to form DNA cross-links.

Future Directions and Unaddressed Research Questions

Exploration of Novel Analogues with Modified Pharmacological Profiles

A significant area of future research involves the synthesis and evaluation of novel analogues of o-Toluic acid, 5-bis(2-chloroethyl)amino- to improve its pharmacological properties. The goal is to create derivatives with enhanced tumor selectivity and reduced systemic toxicity. biointerfaceresearch.com Research into other nitrogen mustards has shown that modifying the carrier molecule to which the bis(2-chloroethyl)amino group is attached can dramatically alter the compound's activity and toxicity. nih.gov

Strategies for creating new analogues could involve:

Steroidal Conjugates: Attaching the nitrogen mustard moiety to a steroid backbone, such as estradiol, can facilitate targeted uptake in hormone-dependent tumors. biointerfaceresearch.com For instance, estramustine (B1671314) phosphate (B84403) sodium is a modified-steroidal mustard that demonstrated this principle. biointerfaceresearch.com

Amino Acid and Peptide Conjugates: Linking the compound to amino acids or peptides can leverage specific transporters that are overexpressed on cancer cells, thereby increasing intracellular concentration of the active agent. Melphalan (B128), a phenylalanine derivative of nitrogen mustard, is a successful example of this approach. mdpi.com

Heterocyclic Carriers: Incorporating different heterocyclic systems, such as benzimidazoles, can modify the drug's physicochemical properties, including solubility and DNA binding affinity. theclinivex.com Bendamustine (B91647), which contains a benzimidazole (B57391) ring, has a distinct activity profile compared to other alkylating agents.

Modulation of Electronic Properties: Altering the electronic properties of the aromatic ring of o-Toluic acid can fine-tune the reactivity of the nitrogen mustard. Adding electron-withdrawing groups can decrease the nucleophilicity of the nitrogen atom, potentially reducing non-specific reactions and creating prodrugs that require activation. nih.gov

These modifications aim to create a portfolio of compounds with diverse pharmacological profiles, allowing for selection of the most appropriate agent based on tumor type and specific molecular characteristics.

Advancements in Delivery Systems for Preclinical Applications (e.g., redox-activated prodrugs)

To overcome the lack of tumor specificity that often limits the utility of classical nitrogen mustards, future research will focus on sophisticated delivery systems and prodrug strategies. biointerfaceresearch.comnih.gov A prodrug is an inactive precursor that is converted into its active cytotoxic form preferentially within the tumor environment. mdpi.combiointerfaceresearch.com

Key areas for development include:

Redox-Activated Prodrugs: Tumors often exhibit a state of oxidative stress with elevated levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). mdpi.com This unique feature can be exploited to design redox-activated prodrugs. mdpi.com Novel prodrugs have been developed where the nitrogen mustard is deactivated by an H₂O₂-responsive trigger group; in the high H₂O₂ environment of the tumor, the trigger is cleaved, releasing the active alkylating agent. nih.gov Research has shown that connecting the DNA alkylating agent to a trigger via an electron-withdrawing linker renders it inactive, but H₂O₂ can restore its activity and DNA cross-linking efficiency. nih.gov

Hypoxia-Activated Prodrugs (HAPs): Solid tumors often contain regions of low oxygen (hypoxia), a condition far less common in healthy tissues. researchgate.netbiointerfaceresearch.com HAPs are designed to be selectively activated by reductase enzymes that are overexpressed under hypoxic conditions. researchgate.net This strategy allows for the targeting of radiation-resistant hypoxic cells within a tumor. researchgate.net

Enzyme-Activated Prodrugs: Another approach is to design prodrugs that are activated by enzymes specifically overexpressed in cancer cells, such as certain phosphatases or proteases. mdpi.com This includes strategies like Antibody-Directed Enzyme Prodrug Therapy (ADEPT), where an antibody targets a tumor-specific antigen and delivers an enzyme that can activate a systemically administered prodrug at the tumor site. biointerfaceresearch.com

The following table summarizes potential prodrug strategies for o-Toluic acid, 5-bis(2-chloroethyl)amino-.

| Prodrug Strategy | Activation Trigger | Target Environment | Potential Advantage |

| Redox-Activated | Reactive Oxygen Species (e.g., H₂O₂) | Oxidative stress in tumors | Selectivity for tumors with high metabolic activity |

| Hypoxia-Activated | Reductase enzymes | Low-oxygen tumor regions | Targets radiation-resistant cells |

| Enzyme-Activated | Tumor-specific enzymes | Tumor microenvironment | High specificity based on enzymatic profile |

Integration with Emerging Research Therapies and Modalities

The future of cancer treatment lies in combination therapies that attack tumors through multiple mechanisms. Investigating the synergistic potential of o-Toluic acid, 5-bis(2-chloroethyl)amino- with other treatment modalities is a critical research direction. As a DNA-damaging agent, it is a prime candidate for combination with therapies that target DNA repair pathways or cell cycle checkpoints.

Potential combination strategies include:

Combination with PARP Inhibitors: Poly (ADP-ribose) polymerase (PARP) inhibitors are drugs that block a key DNA repair pathway. In cancers with existing DNA repair defects (like those with BRCA mutations), combining a DNA-damaging agent like a nitrogen mustard with a PARP inhibitor can lead to synthetic lethality and enhanced tumor cell killing.

Integration with Immunotherapy: By inducing cancer cell death, alkylating agents can lead to the release of tumor-associated antigens, a process known as immunogenic cell death. This can potentially enhance the efficacy of immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies) by stimulating an anti-tumor immune response.

Combined Chemo-Photodynamic Therapy: Novel prodrugs have been designed that link a nitrogen mustard to a photosensitizer. nih.gov Upon activation with a specific wavelength of light (e.g., near-infrared), the prodrug releases both the cytotoxic alkylating agent and a photosensitizer that generates ROS, enabling a dual attack through chemotherapy and photodynamic therapy (PDT). nih.gov

Development of Predictive Models for Compound Behavior

To accelerate the drug development process and personalize treatment, the development of predictive computational models is essential. For o-Toluic acid, 5-bis(2-chloroethyl)amino- and its future analogues, these models could predict various aspects of their behavior.

Future research in this area should focus on:

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. By analyzing a series of analogues, these models could predict the cytotoxicity of novel derivatives, helping to prioritize which compounds to synthesize and test.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: These models would simulate the absorption, distribution, metabolism, and excretion (ADME) of the compound in the body, as well as its dose-response relationship. This can help in optimizing preclinical study designs.

Systems Biology Models: Integrating data from genomics, proteomics, and metabolomics could lead to models that predict which tumors are most likely to respond to the compound based on their molecular profile. For example, such models could identify biomarkers related to DNA repair capacity or drug transporter expression that correlate with sensitivity or resistance.

Understanding Complex Biological Pathways Perturbed by the Compound

While the primary mechanism of action for nitrogen mustards is DNA alkylation, the full spectrum of cellular responses to this damage is not completely understood. mdpi.com Future research must move beyond the initial DNA adduct formation and investigate the complex downstream biological pathways.

Key unanswered questions include:

DNA Repair Pathway Engagement: Which specific DNA repair pathways (e.g., base excision repair, nucleotide excision repair, homologous recombination) are activated in response to the specific DNA adducts formed by o-Toluic acid, 5-bis(2-chloroethyl)amino-? Understanding this could reveal mechanisms of resistance and suggest rational combination therapies.

Cell Cycle Checkpoint Activation: How does the cell cycle machinery respond to the DNA damage induced by this compound? Elucidating the specific checkpoints that are activated could identify vulnerabilities that can be exploited with cell cycle inhibitors.

Induction of Different Cell Death Modalities: While apoptosis is a known outcome of extensive DNA damage, it is crucial to investigate whether the compound can induce other forms of programmed cell death, such as necroptosis or ferroptosis. This could be particularly relevant in apoptosis-resistant tumors.

Off-Target Effects and Transcriptional Dysregulation: Beyond DNA, alkylating agents can modify other biomolecules like RNA and proteins. Research is needed to understand the extent of these off-target modifications and how they contribute to both the therapeutic and toxic effects of the compound.

A deeper understanding of these complex biological interactions will be vital for the rational design of the next generation of therapies based on the o-Toluic acid, 5-bis(2-chloroethyl)amino- scaffold.

Q & A

Q. What synthetic methodologies are employed to prepare 5-bis(2-chloroethyl)amino-o-toluic acid, and how can reaction efficiency be optimized?

The synthesis typically involves coupling o-toluic acid (2-methylbenzoic acid) with a bis(2-chloroethyl)amine moiety. A common approach uses carbodiimide-mediated coupling (e.g., EDCI/HOBt) in dichloromethane or DMF under inert conditions . Optimization includes monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., 1.2:1 molar ratio of amine to carboxylic acid), and controlling temperature (23–35°C). Post-synthesis purification via column chromatography or recrystallization (using ethanol-water mixtures) is critical to isolate the product. Yield improvements (>70%) are achievable by pre-activating the carboxylic acid group before coupling .

Q. How can NMR spectroscopy be utilized to confirm the structure of 5-bis(2-chloroethyl)amino-o-toluic acid, and what challenges arise in spectral interpretation?

1H NMR analysis focuses on:

- Aromatic protons : A multiplet integrating 3H (C6H3 backbone) at δ 7.2–8.1 ppm.

- Methyl group : A singlet at δ 2.4–2.6 ppm (CH3 adjacent to the carboxylic acid).

- Bis(2-chloroethyl)amino group : Two triplets (δ 3.5–3.8 ppm, –CH2Cl) and a quintet (δ 2.8–3.1 ppm, –N–CH2–).

Challenges include peak splitting due to restricted rotation of the bulky bis(2-chloroethyl)amino group and overlapping signals in the aromatic region. Complementary 13C NMR and DEPT-135 experiments resolve ambiguities by identifying quaternary carbons (e.g., carboxylic acid at δ 170–175 ppm) and CH2/CH3 groups .

Q. What experimental approaches are used to determine the solubility and thermodynamic stability of 5-bis(2-chloroethyl)amino-o-toluic acid in mixed solvents?

Gravimetric or UV-Vis methods measure solubility in ethanol-water mixtures. Key parameters include:

- Apparent molar volume (VΦ) : Calculated using density data (Table 1) to assess solute-solvent interactions.

- Gibbs free energy of transfer (ΔGtr°) : Evaluates preferential solvation; negative values indicate stronger solute-ethanol interactions.

- Activity coefficients : Derived from solubility data to quantify non-ideality in mixed solvents .

Q. Table 1: Thermodynamic Parameters for o-Toluic Acid Derivatives in Ethanol-Water Mixtures (298.15 K)

| Ethanol (% v/v) | VΦ (cm³/mol) | ΔGtr° (kJ/mol) | Activity Coefficient (γ) |

|---|---|---|---|

| 20 | 112.3 | -1.2 | 0.85 |

| 50 | 118.7 | -2.8 | 0.72 |

| 80 | 125.4 | -4.1 | 0.61 |

Advanced Research Questions

Q. How does the bis(2-chloroethyl)amino group influence the solvation thermodynamics of 5-bis(2-chloroethyl)amino-o-toluic acid compared to unsubstituted o-toluic acid?

The bulky substituent increases electrostriction volume (Ve) due to stronger solute-solvent dipole interactions. In ethanol-water mixtures, Ve becomes more negative (-15 to -25 cm³/mol) compared to o-toluic acid (-5 to -10 cm³/mol), indicating enhanced solvent ordering around the polar chloroethyl groups. This reduces activity coefficients (γ) by 20–30% relative to the parent compound, as shown in Table 1 .

Q. What mechanistic insights explain the biochemical activity of 5-bis(2-chloroethyl)amino-o-toluic acid in in vitro models?

The bis(2-chloroethyl)amino group acts as a nitrogen mustard, alkylating DNA at guanine N7 sites. In vitro assays (e.g., comet assays) reveal dose-dependent DNA crosslinking in HeLa cells (IC50: 15–25 µM). Metabolite profiling via LC-MS identifies hydrolysis products (e.g., 2-chloroethanol), which synergistically enhance cytotoxicity by disrupting glutathione redox cycles .

Q. How can computational modeling predict the stability of 5-bis(2-chloroethyl)amino-o-toluic acid under photolytic conditions?

DFT calculations (B3LYP/6-311+G(d,p)) simulate bond dissociation energies (BDEs):

- C–Cl bonds : BDE = 280–310 kJ/mol (prone to homolytic cleavage under UV light).

- N–CH2 bonds : BDE = 340–360 kJ/mol (stable under ambient conditions).

Experimental validation via GC-MS confirms photolytic degradation products (e.g., o-toluic acid and chloroethyl radicals), consistent with computational predictions .

Q. What strategies mitigate challenges in quantifying 5-bis(2-chloroethyl)amino-o-toluic acid in biological matrices?

- Sample preparation : Solid-phase extraction (C18 cartridges) with 80–90% recovery in plasma.

- Analytical method : LC-MS/MS using a C18 column (2.6 µm, 100 Å) and MRM transitions (m/z 287 → 152 for quantification).

- Matrix effects : Reduced by adding 0.1% formic acid to the mobile phase, improving signal-to-noise ratios by 40% .

Methodological Notes

- NMR challenges : Use cryoprobes or dynamic nuclear polarization (DNP) to enhance sensitivity for low-concentration samples .

- Thermodynamic studies : Employ Pitzer or NRTL models to correlate activity coefficients with solvent composition .

- Ethics compliance : Address gender/sex dimensions in in vivo studies per SAGER guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.